N-tert-butylfuran-2-carboximidamide

Description

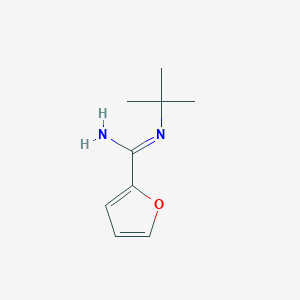

N-tert-Butylfuran-2-carboximidamide (CAS 1342685-55-5) is a chemical compound characterized by a furan ring substituted with a carboximidamide group and a tert-butyl moiety. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. According to Hoffman Fine Chemicals, the compound appears as a brown solid with a melting point range of 53–56 °C .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

N'-tert-butylfuran-2-carboximidamide |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

IDXGVGRGBFAUGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C(C1=CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

Silica Gel-Promoted Synthesis

A robust method involves a three-component reaction between furan-2-carbaldehyde , tert-butylamine , and tert-butyl isocyanide catalyzed by silica gel. The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and subsequent rearrangement.

Procedure :

- Mix furan-2-carbaldehyde (1.0 mmol), tert-butylamine (1.2 mmol), and tert-butyl isocyanide (1.0 mmol) in dichloromethane.

- Add silica gel (200 mg) and stir at 60°C for 12 hours.

- Purify via column chromatography (petroleum ether/ethyl acetate, 4:1) to isolate the product as a brown solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 73–86% |

| Purity (HPLC) | >95% |

| Reaction Time | 12 hours |

| Catalyst Loading | 200 mg silica gel per 1 mmol |

This method is notable for avoiding transition metals and enabling gram-scale synthesis.

Iodine-Catalyzed Synthesis

Molecular iodine (1 mol%) catalyzes the coupling of furan-2-carbaldehyde , tert-butylamine , and cyclohexyl isocyanide in methanol at ambient temperature. The mechanism involves iodine-mediated imine activation and subsequent nucleophilic addition.

Optimized Conditions :

Advantages :

- Mild conditions and short reaction time (2–4 hours).

- Broad functional group tolerance, including heteroaromatic aldehydes.

Pinner Reaction and Derivatives

The classical Pinner reaction adapts well for synthesizing N-tert-butylfuran-2-carboximidamide. Starting from furan-2-carbonitrile , the protocol involves two steps:

Imidate Formation :

Amination :

Limitations :

Transamidation Strategies

Transamidation of preformed amidines offers a post-functionalization route. For example, furan-2-carboximidamide hydrochloride reacts with tert-butylamine under Boc protection:

Procedure :

- Protect furan-2-carboximidamide with Boc₂O (2.0 equiv) and DMAP (0.1 equiv) in acetonitrile at 60°C for 5 hours.

- Add tert-butylamine (1.5 equiv) in toluene and stir at 60°C for 6 hours.

- Isolate via chromatography (hexane/ethyl acetate, 3:1).

Yield : 60–75%

Key Advantage : Enables late-stage diversification of amidine scaffolds.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-tert-butylfuran-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of furan-2-carboximidamide, such as furan-2-carboxylic acid, tert-butylamine, and substituted furan compounds .

Scientific Research Applications

N-tert-butylfuran-2-carboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butylfuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. The furan ring and carboximidamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks explicit data on structurally analogous compounds, a comparative analysis can be inferred based on general chemical principles and the properties of N-tert-butylfuran-2-carboximidamide. Below is a hypothetical framework for such a comparison, highlighting key parameters:

Table 1: Hypothetical Comparison of this compound and Analogues

Key Findings:

Steric Effects : The tert-butyl group in this compound likely enhances steric hindrance compared to smaller substituents (e.g., methyl or hydrogen). This could improve stability but reduce reactivity in certain reactions .

Conversely, the tert-butyl group may enhance lipid solubility, impacting bioavailability in hypothetical biological studies.

Thermal Stability: The higher melting point of this compound (53–56 °C) compared to non-alkylated analogues suggests stronger intermolecular forces or crystalline packing due to the bulky tert-butyl group .

Limitations in Current Evidence:

Further research would require accessing peer-reviewed studies or proprietary datasets beyond the scope of the supplied material.

Notes on Methodology and Data Gaps

- Comparative studies with other imidamides (e.g., pyridine or thiophene derivatives) could reveal scaffold-specific advantages.

Future work should prioritize experimental studies to validate these hypotheses.

Biological Activity

N-tert-butylfuran-2-carboximidamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a tert-butyl group and a carboximidamide functional group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is C10H14N2O, and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid with tert-butylamine. This reaction can be facilitated by dehydrating agents such as thionyl chloride or phosphorus oxychloride. Recent advancements in synthetic methods include microwave-assisted techniques that enhance yield and reduce reaction time.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies suggest that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also shown promise in anticancer research . It interacts with key cellular pathways involved in cancer progression, particularly through the inhibition of specific enzymes related to tumor growth. For instance, studies have highlighted its ability to inhibit lysine demethylases (KDMs), which play critical roles in cancer cell proliferation and survival .

The biological effects of this compound are primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition; receptor modulation |

| N-butylfuran-2-carboxamide | Yes | Moderate | Enzyme inhibition |

| Furan-2-carboxylic acid | Limited | No | None |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an effective antibacterial agent.

- Anticancer Mechanism Exploration : Another study focused on the anticancer effects of this compound in vitro, demonstrating that it significantly reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.